molecular formula C10H12ClNO4 B1432006 4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene CAS No. 1803590-30-8

4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene

Cat. No.: B1432006
CAS No.: 1803590-30-8
M. Wt: 245.66 g/mol
InChI Key: VBNFAZYMYFVMFE-UHFFFAOYSA-N
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Description

4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene is an organic compound with a complex structure that includes a chloro group, a methoxypropan-2-yloxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4-chlorophenol to introduce the nitro group, followed by the alkylation of the hydroxyl group with 1-methoxypropan-2-yl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Oxidation Reactions: The methoxypropan-2-yloxy group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or a transition metal catalyst.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in compounds like 4-amino-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene.

    Reduction: The major product is 4-chloro-1-[(1-methoxypropan-2-yl)oxy]-2-aminobenzene.

    Oxidation: Products include oxidized derivatives of the methoxypropan-2-yloxy group.

Scientific Research Applications

4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the chloro group can undergo substitution reactions, leading to the formation of new compounds with different biological or chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitrophenol: Similar structure but lacks the methoxypropan-2-yloxy group.

    4-Chloro-1-[(1-methoxypropan-2-yl)oxy]benzene: Similar structure but lacks the nitro group.

    2-Chloro-1-[(1-methoxypropan-2-yl)oxy]-4-nitrobenzene: Isomer with different positions of the chloro and nitro groups.

Uniqueness

4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methoxypropan-2-yloxy) groups on the benzene ring creates a compound with versatile chemical behavior.

Properties

IUPAC Name

4-chloro-1-(1-methoxypropan-2-yloxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4/c1-7(6-15-2)16-10-4-3-8(11)5-9(10)12(13)14/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNFAZYMYFVMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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